Trisnorsqualene N-methylcyclopropylamine
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Overview
Description
Trisnorsqualene N-methylcyclopropylamine (TNSA) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TNSA is a cyclopropane-containing compound that has been synthesized through a series of chemical reactions.
Mechanism Of Action
The mechanism of action of Trisnorsqualene N-methylcyclopropylamine is not fully understood. However, it has been proposed that Trisnorsqualene N-methylcyclopropylamine may interact with cellular membranes and modulate their properties. Trisnorsqualene N-methylcyclopropylamine may also interact with specific proteins and enzymes, leading to changes in their activity and function.
Biochemical And Physiological Effects
Trisnorsqualene N-methylcyclopropylamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that Trisnorsqualene N-methylcyclopropylamine can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that Trisnorsqualene N-methylcyclopropylamine can reduce inflammation and oxidative stress in animal models.
Advantages And Limitations For Lab Experiments
Trisnorsqualene N-methylcyclopropylamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Trisnorsqualene N-methylcyclopropylamine is also stable under various conditions, making it suitable for use in different experimental setups. However, Trisnorsqualene N-methylcyclopropylamine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For the study of Trisnorsqualene N-methylcyclopropylamine include the development of novel Trisnorsqualene N-methylcyclopropylamine-based materials, investigation of its mechanism of action, and potential therapeutic applications.
Synthesis Methods
The synthesis of Trisnorsqualene N-methylcyclopropylamine involves the reaction of trisnorsqualene with N-methylcyclopropanamine. The reaction is catalyzed by a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through a series of steps, including nucleophilic addition, elimination, and cyclization. The final product is obtained through purification and isolation procedures.
Scientific Research Applications
Trisnorsqualene N-methylcyclopropylamine has been studied for its potential applications in various fields, including drug discovery, material science, and catalysis. In drug discovery, Trisnorsqualene N-methylcyclopropylamine has been shown to have anti-cancer and anti-inflammatory properties. In material science, Trisnorsqualene N-methylcyclopropylamine has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. In catalysis, Trisnorsqualene N-methylcyclopropylamine has been used as a catalyst for various reactions, including the Diels-Alder reaction.
properties
CAS RN |
123594-77-4 |
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Product Name |
Trisnorsqualene N-methylcyclopropylamine |
Molecular Formula |
C31H53N |
Molecular Weight |
439.8 g/mol |
IUPAC Name |
N-methyl-N-[(4Z,8Z,12Z,16Z)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenyl]cyclopropanamine |
InChI |
InChI=1S/C31H53N/c1-26(2)14-10-17-29(5)20-11-18-27(3)15-8-9-16-28(4)19-12-21-30(6)22-13-25-32(7)31-23-24-31/h14-16,20-21,31H,8-13,17-19,22-25H2,1-7H3/b27-15-,28-16-,29-20-,30-21- |
InChI Key |
DWHRGDDPNGNRRM-LKNHTZMTSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCCN(C)C1CC1)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCN(C)C1CC1)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCN(C)C1CC1)C)C)C |
synonyms |
trisnorsqualene N-methylcyclopropylamine trisnorsqualene NMCA |
Origin of Product |
United States |
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